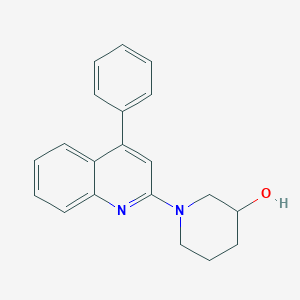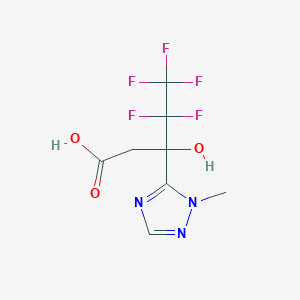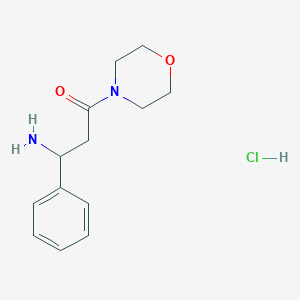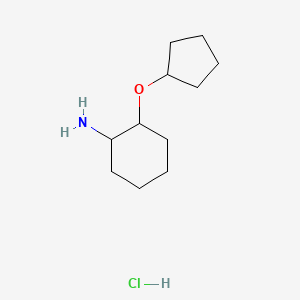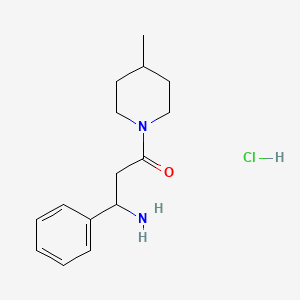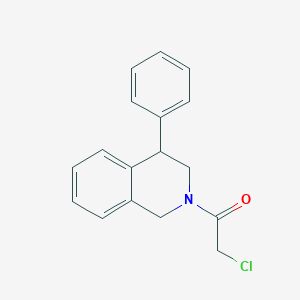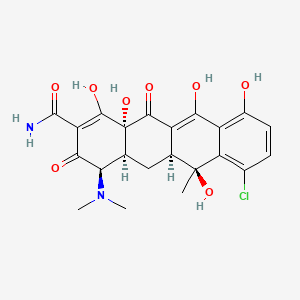
4-Epiclortetraciclina
Descripción general
Descripción
4-Epichlortetracycline is a derivative of tetracycline . It is a hydrochloride salt of 4-Epichlortetracycline, a tetracycline ring structure with a chloride substitution . It is an epimer of chlortetracycline and is used in treating tissue destructive diseases and cancer .
Synthesis Analysis
Tetracyclines, including 4-Epichlortetracycline, are reported to undergo a wide variety of reactions at different pH values. They form anhydrotetracyclines at low pH, 4-epitetracyclines at pH 3–5, and isotetracyclines at high pH values .Molecular Structure Analysis
The molecular formula of 4-Epichlortetracycline is C22H23ClN2O8 . The structure of tetracyclines includes the amino group joined to ring A, and two systems of keto phenolic chromophores, system A and cycles BCD, which are important for its activity .Chemical Reactions Analysis
The pH-dependent transformation of 4-Epichlortetracycline was observed in a study . Absorption, emission, and time-resolved spectroscopy were used to determine the behavior of 4-Epichlortetracycline at basic pH .Physical And Chemical Properties Analysis
4-Epichlortetracycline is a light yellow to orange powder . Its melting point is greater than 250 degrees Celsius .Aplicaciones Científicas De Investigación
Patrón Secundario
El clorhidrato de 4-epiclortetraciclina se puede utilizar como patrón secundario . Esto significa que se puede utilizar como una sustancia de referencia en química analítica para garantizar la precisión y exactitud de las mediciones.
Investigación Antibiótica
Como miembro de la familia de las tetraciclinas, la this compound es un antibiótico bacteriostático de amplio espectro de proteínas . Se puede utilizar en investigación para estudiar los efectos y mecanismos de los antibióticos, especialmente los de la familia de las tetraciclinas.
Modulación de la Respuesta Inmune
Se ha descubierto que la this compound suprime la actividad de los neutrófilos y amortigua la respuesta inmune . Esto la hace útil en la investigación relacionada con la función y los trastornos del sistema inmunitario.
Disrupción de la Síntesis de Proteínas
La this compound actúa como un análogo de aminoacil-ARNt para interrumpir la síntesis de polipéptidos, reduciendo el crecimiento bacteriano . Esta propiedad se puede utilizar en la investigación sobre el crecimiento bacteriano y la síntesis de proteínas.
Investigación del Cáncer
La this compound se puede utilizar para la investigación in vitro sobre el cáncer . Su capacidad para interrumpir la síntesis de proteínas y modular la respuesta inmune puede proporcionar información valiosa sobre el comportamiento de las células cancerosas y los tratamientos potenciales.
Investigación de Mecanismos Inflamatorios
La this compound también se puede utilizar en la investigación sobre mecanismos inflamatorios . Sus propiedades inmunomoduladoras pueden ayudar a comprender los mecanismos de diversas enfermedades inflamatorias.
Cromatografía Líquida de Alta Eficiencia (HPLC)
Se estableció un nuevo enfoque para el análisis simultáneo y selectivo de clortetraciclina, doxiciclina, this compound, oxiciclina, metaciclina y tetraciclina mediante cromatografía líquida de alta eficiencia acoplada a una reacción sensible de quimioluminiscencia post-columna . Este método se puede utilizar para el análisis de trazas de residuos de antibióticos de tetraciclina en muestras de leche con resultados satisfactorios .
Agente Selectivo
La this compound está destinada a usarse como agente selectivo . En microbiología, los agentes selectivos a menudo se agregan a los medios de cultivo para favorecer el crecimiento de ciertos microorganismos e inhibir el crecimiento de otros.
Mecanismo De Acción
Target of Action
4-Epichlortetracycline, an epimer of chlortetracycline, primarily targets bacterial cells . It acts against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria . In addition to its antimicrobial action, it also suppresses inflammation by inhibiting neutrophil action and other aspects of the innate immune response .
Mode of Action
4-Epichlortetracycline, like other tetracyclines, competes for the A site of the bacterial ribosome . This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain . This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .
Biochemical Pathways
It is known that tetracyclines, including 4-epichlortetracycline, can inhibit a wide variety of substrates . The transformation products identified in enzymatic reactions suggest the probable occurrence of oxygen insertion, dehydrogenation, demethylation, and deamination reactions .
Pharmacokinetics
It is known that the ph-dependent absorbance and emission properties of tetracycline and its analogs, including 4-epichlortetracycline, are significant . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of 4-Epichlortetracycline’s action is the inhibition of bacterial growth and reproduction due to its interference with protein synthesis . Additionally, it suppresses inflammation by inhibiting neutrophil action and other aspects of the innate immune response .
Action Environment
The action of 4-Epichlortetracycline can be influenced by environmental factors. For example, the pH-dependent transformation of 4-Epichlortetracycline at basic pH has been observed . Increasing the buffer’s ionic concentration leads to faster transformation . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH and ionic concentration of its environment .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-Epichlortetracycline is an amphoteric molecule containing several ionizable functional groups that exist predominantly as zwitterions at a given pH value . It undergoes a wide variety of reactions at different pH values. For instance, it forms to anhydrotetracyclines at low pH, 4-epitetracyclines at pH 3–5, and isotetracyclines at high pH values .
Cellular Effects
Like other tetracyclines, 4-Epichlortetracycline can inhibit bone and tooth mineralization in growing and unborn animals, and color their teeth yellow or brown . It can also impair liver and kidney function .
Molecular Mechanism
It is known that tetracyclines, including 4-Epichlortetracycline, have the ability to bind to the 30S subunit of bacterial ribosomes, inhibiting protein synthesis .
Temporal Effects in Laboratory Settings
The transformation of 4-Epichlortetracycline is pH-dependent. It forms to anhydrotetracyclines at low pH, 4-epitetracyclines at pH 3–5, and isotetracyclines at high pH values . The stability and degradation of 4-Epichlortetracycline under various conditions are important factors to consider in laboratory settings .
Dosage Effects in Animal Models
It is known that tetracyclines, including 4-Epichlortetracycline, can have significant effects in animals, including inhibiting bone and tooth mineralization in growing and unborn animals .
Metabolic Pathways
It is known that tetracyclines, including 4-Epichlortetracycline, are metabolized in the gastrointestinal tract and liver .
Transport and Distribution
It is known that tetracyclines, including 4-Epichlortetracycline, can be distributed throughout the body, including the liver, kidneys, and bones .
Subcellular Localization
It is known that tetracyclines, including 4-Epichlortetracycline, can bind to the 30S subunit of bacterial ribosomes, inhibiting protein synthesis .
Propiedades
IUPAC Name |
(4R,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O8/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31)/t7-,8-,15+,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPRQBPJLMKORJ-XRZQSNOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873792 | |
| Record name | 4-Epichlortetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14297-93-9 | |
| Record name | Epichlortetracycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014297939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Epichlortetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-EPICHLORTETRACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35ZT5OEQ74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the difference between chlortetracycline and 4-epichlortetracycline?
A1: 4-Epichlortetracycline is a microbiologically inactive epimer of chlortetracycline. This means that both compounds share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of atoms around the carbon atom at position 4 in the tetracycline ring structure. [, ]
Q2: How are chlortetracycline, 4-epichlortetracycline, and other tetracycline analogs metabolized in animals?
A2: Studies using radiolabeled compounds reveal that chlortetracycline, 4-epichlortetracycline, and other tetracycline analogs like demethylchlortetracycline are partially metabolized and excreted in both urine and feces. Epimerization at the C4 position is a common metabolic pathway, leading to the formation of 4-epichlortetracycline from chlortetracycline. [, ]
Q3: Does the presence of 4-epichlortetracycline in feed-grade chlortetracycline affect microbiological assay results?
A3: Research suggests that the presence of low levels of 4-epichlortetracycline and tetracycline in feed-grade chlortetracycline does not significantly interfere with the microbiological assay (AOAC Method 967.39) used to determine chlortetracycline concentration. This finding implies that the microbiological activity measured predominantly reflects the presence of chlortetracycline. []
Q4: Can 4-epichlortetracycline be separated from chlortetracycline and other tetracycline analogs?
A4: Yes, several analytical techniques have been developed for the separation and quantification of 4-epichlortetracycline from chlortetracycline and other related compounds. These methods include:
- High-Performance Liquid Chromatography (HPLC): HPLC methods utilizing various stationary phases (e.g., C8, C18, pentafluorophenyl) and mobile phases have been successfully employed for the separation and analysis of tetracycline antibiotics, including 4-epichlortetracycline. [, , ]
- Ultra-High Performance Liquid Chromatography (UHPLC): This technique offers improved resolution and sensitivity compared to traditional HPLC and has been used in combination with mass spectrometry (MS) detection for the analysis of tetracyclines in complex matrices like environmental water samples. [, ]
Q5: How does the chemical structure of tetracycline analogs influence their physicochemical properties?
A5: The presence of different functional groups and their spatial arrangement within the tetracycline structure significantly influence their physicochemical properties, including acid dissociation constants (pKa) and spectroscopic characteristics. [, ] These properties, in turn, affect their interaction with biological systems and their behavior in various analytical methods.
Q6: What are the environmental implications of tetracycline antibiotics and their metabolites?
A6: The widespread use of tetracycline antibiotics in agriculture and human medicine has raised concerns about their potential impact on the environment. Research has focused on understanding the fate and behavior of these compounds in various environmental compartments, such as soil and water, and their potential effects on microbial communities. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B1652287.png)

![2-amino-N-[1-(furan-2-yl)ethyl]-4-methylpentanamide hydrochloride](/img/structure/B1652290.png)

![2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B1652292.png)
![ethyl 3-chloro-6-(chlorosulfonyl)-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1652293.png)

